

H8-A5: A Novel Chemical Probe for Histone Deacetylase 8 (HDAC8)

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Compound of Interest

Compound Name: H8-A5

Cat. No.: B15586114

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A Comparative Guide to a New Tool in Epigenetic Research

In the landscape of chemical biology, the development of selective chemical probes is paramount for dissecting the intricate roles of individual proteins within complex cellular signaling networks. This guide provides a comprehensive validation of **H8-A5**, a recently identified inhibitor of histone deacetylase 8 (HDAC8), an enzyme implicated in cancer and other diseases. Through a comparative analysis with established HDAC8 inhibitors, this document serves as a resource for researchers, scientists, and drug development professionals seeking to utilize **H8-A5** as a chemical probe for investigating HDAC8 biology.

Introduction to H8-A5

H8-A5 is a novel, small molecule inhibitor of human histone deacetylase 8 (HDAC8) discovered through a pharmacophore-based virtual screening approach.^{[1][2][3][4][5]} It was identified as one of three compounds with a trifluoroacetyl-based zinc-binding group (ZBG) that demonstrated inhibitory activity against HDAC8 in the low micromolar range.^[1] Initial characterization has shown **H8-A5** to be selective for HDAC8 over other HDAC isoforms, such as HDAC1 and HDAC4, and to exhibit antiproliferative effects in cancer cell lines.^{[1][2][3][4][5]}

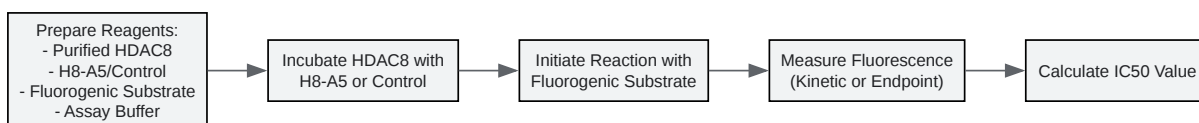
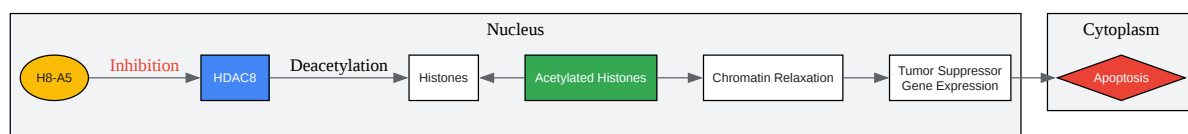
Comparative Analysis of HDAC8 Inhibitors

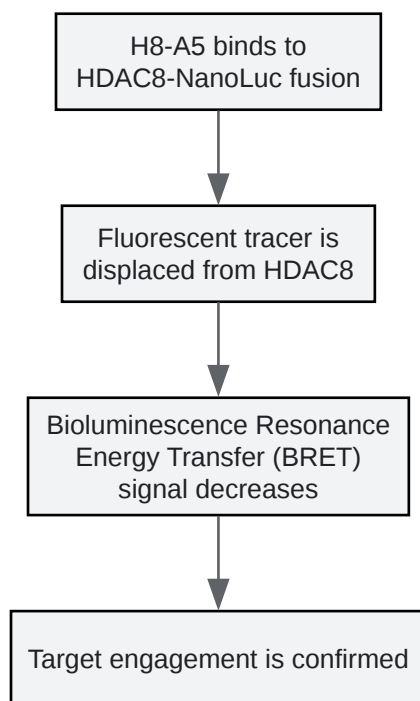
To objectively evaluate the utility of **H8-A5** as a chemical probe, its performance is compared against PCI-34051, a well-established and highly potent selective HDAC8 inhibitor.

Compound	Target	In Vitro Potency (IC50)	Selectivity Profile	Cellular Activity	Reference
H8-A5	HDAC8	1.8 - 1.9 μ M	Selective over HDAC1 and HDAC4 (Specific IC50 values not publicly available)	Antiproliferative activity in MDA-MB-231 cells	[1] [2] [3] [4] [5]
PCI-34051	HDAC8	10 nM	>200-fold selective over HDAC1, 2, 3, 6, and 10	Induces apoptosis in T-cell lymphoma/leukemia cell lines	[3] [6] [7] [8]

Signaling Pathway of HDAC8 Inhibition

The inhibition of HDAC8 by small molecules like **H8-A5** can lead to the hyperacetylation of both histone and non-histone protein substrates. This can reactivate the expression of tumor suppressor genes and modulate other cellular processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.





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